1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene
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Overview
Description
1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring, which is further substituted with a trifluoroethyl group (-CF3)
Scientific Research Applications
1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene is likely through the reaction of the isocyanate group with compounds containing active hydrogen atoms. This can result in the formation of ureas, urethanes, and other types of compounds .
Biochemical Pathways
The reaction of isocyanates with biological molecules can disrupt normal cellular processes .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The reaction of isocyanates with biological molecules can lead to cellular damage and disruption of normal cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive substances can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(2,2,2-trifluoroethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C6H4(CF3)NH2} + \text{COCl2} \rightarrow \text{C6H4(CF3)NCO} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions:
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Catalysts such as tertiary amines or metal complexes may be used to enhance the reaction rate.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenyl isocyanate: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups, offering different reactivity and properties.
Uniqueness
1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring high reactivity and stability.
Properties
IUPAC Name |
1-isocyanato-3-(2,2,2-trifluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)5-7-2-1-3-8(4-7)13-6-14/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHNHSGNFJJMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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